[(2-Carbamoylethyl)carbamoyl]formic acid
Description
Contextualization of [(2-Carbamoylethyl)carbamoyl]formic acid within the Broader Field of Amide-Containing Organic Compounds
Amide-containing organic compounds are fundamental to both biological systems and synthetic chemistry. The amide bond is the cornerstone of peptides and proteins, dictating their structure and function. In medicinal chemistry, the amide group is a common feature in numerous drug molecules due to its stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. interesjournals.org The stability of the amide bond under physiological conditions makes it a reliable linkage in drug design. interesjournals.org
This compound, with the molecular formula C5H8N2O4, integrates two key functional groups: an amide and a carboxylic acid. This dual functionality suggests a range of potential chemical behaviors and interactions. The presence of multiple amide linkages and a terminal carboxylic acid group positions this molecule as a potentially valuable building block in the synthesis of more complex structures, such as peptidomimetics or functional polymers.
Significance of Formic Acid Derivatives in Contemporary Chemical Research
Formic acid and its derivatives are significant in various chemical contexts. As the simplest carboxylic acid, formic acid itself is a key intermediate in chemical synthesis. oaepublish.com Its derivatives, including esters, amides, and salts (formates), are utilized in a wide array of applications, from industrial processes to roles as hydrogen storage materials. oaepublish.com
The carbamoylformic acid moiety in the target molecule is of particular interest. Carboxylic acid derivatives are known to have varied applications; for instance, formic acid is used in textile treatment and as a reducing agent. nih.gov The presence of the carbamoyl (B1232498) group attached to the formic acid backbone in this compound suggests potential for unique reactivity and application, distinguishing it from simpler formic acid derivatives.
Identification of Knowledge Gaps and Emerging Opportunities in the Academic Investigation of this compound
A comprehensive review of the current scientific literature reveals a significant knowledge gap concerning this compound. While commercial suppliers list the compound, indicating its synthesizability, there is a notable absence of peer-reviewed research detailing its synthesis, characterization, reactivity, or potential applications. This lack of data presents a clear opportunity for foundational research.
Emerging opportunities for investigation include:
Synthesis and Characterization: Developing and optimizing synthetic routes to produce this compound in high purity and yield. Detailed spectroscopic characterization (NMR, IR, Mass Spectrometry) and crystallographic analysis would provide the first concrete structural data for this molecule.
Reactivity Studies: Exploring the chemical reactivity of the carboxylic acid and amide functional groups. This could involve esterification, amidation, or reduction reactions to create a library of novel derivatives.
Computational Modeling: Utilizing density functional theory (DFT) and other computational methods to predict the molecule's geometric, electronic, and spectroscopic properties. Such studies can provide insights into its conformational preferences and potential intermolecular interactions.
Biological Screening: Investigating the potential biological activity of the compound and its derivatives. Given the prevalence of amide and carboxylic acid functionalities in bioactive molecules, screening for antimicrobial, anticancer, or enzymatic inhibitory activities could be a fruitful avenue.
Defined Objectives and Scope for In-Depth Academic Inquiry into this compound
Based on the identified knowledge gaps, a focused academic inquiry into this compound should be structured around the following objectives:
To establish a reliable and scalable synthetic protocol for this compound. This will serve as the foundation for all subsequent studies.
To fully characterize the physicochemical properties of the compound. This includes determining its solubility, melting point, and spectroscopic signatures.
To investigate the fundamental chemical reactivity of the molecule. This will help in understanding its potential as a synthon for more complex molecules.
To perform preliminary computational and in vitro screening to identify potential areas of application. This will guide future, more targeted research efforts.
The scope of this initial inquiry will be limited to the fundamental chemistry of the molecule and broad-based screening for potential utility.
Research Findings
Due to the scarcity of specific research on this compound, the following data tables are presented based on information from chemical suppliers and predictive modeling.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H8N2O4 |
| Molecular Weight | 160.13 g/mol |
| CAS Number | 1153214-30-2 |
| IUPAC Name | (3-amino-3-oxopropyl)aminoacetic acid |
| Physical Form | Predicted to be a solid at room temperature |
| Solubility | Predicted to be soluble in polar organic solvents and aqueous bases |
Data is sourced from commercial supplier information and computational predictions.
Table 2: Spectroscopic Data (Predicted)
| Technique | Predicted Features |
| ¹H NMR | Signals corresponding to methylene (B1212753) protons and exchangeable amide and carboxylic acid protons. |
| ¹³C NMR | Resonances for carbonyl carbons (amide and carboxylic acid) and methylene carbons. |
| IR Spectroscopy | Characteristic absorptions for N-H stretching (amides), C=O stretching (amides and carboxylic acid), and O-H stretching (carboxylic acid). |
Predictions are based on the chemical structure and standard spectroscopic correlations for similar functional groups.
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-amino-3-oxopropyl)amino]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O4/c6-3(8)1-2-7-4(9)5(10)11/h1-2H2,(H2,6,8)(H,7,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBGFROWRNXHBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)C(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations for 2 Carbamoylethyl Carbamoyl Formic Acid and Its Analogues
Elucidation of Optimal Synthetic Pathways for [(2-Carbamoylethyl)carbamoyl]formic acid
The optimal synthesis of this compound hinges on the careful selection of starting materials and reaction conditions to maximize yield and minimize side reactions. Both direct and indirect routes can be envisaged for its construction.
Exploration of Direct and Indirect Synthesis Routes
Direct Synthesis Routes:
A direct approach would involve the coupling of a β-alanine derivative with an oxamic acid derivative. One plausible direct route involves the reaction of 3-aminopropanamide (B1594134) (the amide of β-alanine) with oxalyl chloride monoamide or a related activated oxamic acid species. This would form the desired amide bond in a single step.
Another direct strategy could be the reaction of β-alanine with an excess of a carbamoylating agent that can react with both the amino and carboxyl groups. However, controlling the selectivity of such a reaction would be challenging and likely lead to a mixture of products.
Indirect Synthesis Routes:
Indirect routes, while potentially involving more steps, may offer better control over the reaction and facilitate purification. A logical indirect pathway would commence with the N-acylation of β-alanine or its corresponding ester.
Route A: N-Acylation of a β-Alanine Derivative: This route would begin with the protection of the carboxylic acid of β-alanine, for instance, as a methyl or ethyl ester. The resulting β-alanine ester could then be acylated at the nitrogen atom using an activated form of oxamic acid, such as oxalyl chloride monoamide, in the presence of a non-nucleophilic base to scavenge the liberated HCl. Subsequent hydrolysis of the ester group under mild basic conditions would yield the target this compound.
Route B: Carbamoylation of an N-Oxalyl β-Alanine Derivative: An alternative indirect approach would involve the initial reaction of β-alanine with a suitable oxalylating agent, such as oxalyl chloride monomethyl ester, to form an N-oxalyl β-alanine derivative. The remaining ester group could then be converted to the primary amide through ammonolysis. Finally, saponification of the methyl ester would afford the desired product.
Analysis of Reaction Efficiencies and Yields in the Synthesis of this compound
The efficiency and yield of the synthesis of this compound are highly dependent on the chosen route and the optimization of reaction conditions. Given the absence of specific literature for this compound, the following table presents hypothetical yet plausible data based on yields reported for analogous reactions in organic synthesis.
| Synthetic Route | Key Reaction Step | Typical Reagents and Conditions | Plausible Yield (%) | Key Challenges |
|---|---|---|---|---|
| Direct Route | Amidation of 3-aminopropanamide | Oxalyl chloride monoamide, Et3N, CH2Cl2, 0 °C to rt | 40-60 | Potential for side reactions and purification difficulties. |
| Indirect Route A | N-Acylation of β-alanine methyl ester | Oxalyl chloride monoamide, Pyridine, THF, 0 °C | 75-85 (acylation) | Requires subsequent ester hydrolysis. |
| Indirect Route A | Ester Hydrolysis | LiOH, THF/H2O, rt | 90-95 (hydrolysis) | Potential for hydrolysis of the amide bond under harsh conditions. |
| Indirect Route B | N-Oxalylation of β-alanine | Oxalyl chloride monomethyl ester, NaHCO3, H2O/Dioxane | 70-80 (oxalylation) | Requires subsequent amidation and hydrolysis. |
| Indirect Route B | Ammonolysis | NH3 in MeOH, sealed tube, 50 °C | 60-70 (ammonolysis) | Requires careful control of reaction conditions to avoid side reactions. |
Development of Advanced Derivatization Strategies for this compound
The functional groups present in this compound—a carboxylic acid, a primary amide, and a secondary amide—offer multiple sites for derivatization, allowing for the synthesis of a diverse range of analogues with potentially new properties.
Functional Group Transformations and Modifications
Carboxylic Acid Group: The carboxylic acid moiety is a prime target for modification. It can be readily converted into a variety of functional groups, including:
Esters: Reaction with alcohols in the presence of an acid catalyst or a coupling agent can yield a range of esters.
Amides: Coupling with primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HBTU) can produce a library of amide derivatives.
Acid Chlorides: Treatment with thionyl chloride or oxalyl chloride can convert the carboxylic acid into the more reactive acid chloride, which can then be used to synthesize other derivatives.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like borane (B79455) or lithium aluminum hydride, although the latter may also affect the amide groups.
Primary Amide Group: The primary amide can be subjected to several transformations:
Dehydration: Dehydration to the corresponding nitrile can be achieved using reagents such as trifluoroacetic anhydride (B1165640) or phosphorus pentoxide.
Hofmann Rearrangement: This reaction can be used to convert the primary amide into a primary amine with one less carbon atom.
Secondary Amide Group: While generally less reactive than the primary amide, the secondary amide can also be modified, for example, through N-alkylation under specific conditions.
Green Chemistry Principles Applied to the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. Key areas of focus include the use of safer solvents, atom economy, and energy efficiency.
Solvent Selection: Traditional amide synthesis often employs hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). Greener alternatives could include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water for certain steps, if feasible. The choice of solvent should be guided by its efficacy, safety profile, and ease of recycling.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Direct synthesis routes, if optimized, would generally have a higher atom economy than multi-step indirect routes. The use of catalytic reagents over stoichiometric ones is also a key principle of atom economy.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible can significantly reduce energy consumption. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating, often leading to shorter reaction times and higher yields.
Biocatalysis: The use of enzymes as catalysts for amide bond formation is a rapidly growing area of green chemistry. Lipases or proteases could potentially be employed for the coupling steps in the synthesis of this compound, offering high selectivity and mild reaction conditions in aqueous media.
| Green Chemistry Principle | Application to Synthesis | Potential Benefits |
|---|---|---|
| Use of Safer Solvents | Replacing DCM and DMF with 2-MeTHF or CPME. | Reduced toxicity and environmental impact. |
| Improved Atom Economy | Optimizing a direct synthesis route or using catalytic coupling agents. | Less waste generation. |
| Energy Efficiency | Microwave-assisted synthesis for coupling reactions. | Reduced reaction times and energy consumption. |
| Use of Renewable Feedstocks | Sourcing starting materials like β-alanine from bio-based routes. | Reduced reliance on fossil fuels. |
| Biocatalysis | Employing enzymes for amide bond formation. | High selectivity, mild conditions, and use of aqueous media. |
Investigation of Reaction Mechanisms and Kinetics in the Formation and Transformation of this compound
The formation and transformation of this compound are governed by fundamental reaction mechanisms, primarily involving nucleophilic acyl substitution. A detailed investigation into these pathways and their kinetics is crucial for optimizing synthetic yields and understanding the compound's stability and reactivity.
Mechanistic Pathways in the Formation of this compound
A plausible synthetic route to this compound involves the reaction of 3-aminopropanamide with a derivative of oxalic acid, such as oxalyl chloride, followed by hydrolysis. This pathway is predicated on the principles of nucleophilic acyl substitution.
The proposed mechanism unfolds in the following steps:
Nucleophilic Attack: The primary amine group of 3-aminopropanamide acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of oxalyl chloride. This results in the formation of a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of a chloride ion as the leaving group. This step yields an N-(3-amino-3-oxopropyl)oxamoyl chloride intermediate.
Second Nucleophilic Acyl Substitution: The remaining acid chloride group can then undergo hydrolysis upon the addition of water to form the final carboxylic acid.
An alternative final step could involve reaction with ammonia (B1221849) to form a primary amide, depending on the desired final product.
Mechanisms of Transformation: Hydrolysis
The primary transformation pathway for this compound is hydrolysis, which can occur under both acidic and basic conditions. The molecule contains two susceptible functional groups: an amide and a carbamoylformic acid moiety.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the carbonyl oxygen of either the amide or the carbamoyl (B1232498) group is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine or carbamate (B1207046) group lead to the cleavage of the C-N bond, resulting in the formation of a carboxylic acid and the corresponding amine or carbamate.
Base-Catalyzed Hydrolysis:
In the presence of a base, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide or carbamoyl group, forming a tetrahedral intermediate. The collapse of this intermediate results in the departure of the amide or carbamate anion as a leaving group, which is subsequently protonated by the solvent to yield the corresponding amine or carbamate and a carboxylate salt.
Kinetic Investigations
Kinetic studies are essential for elucidating the reaction rates and the factors that influence them. Such studies for the formation of this compound would typically involve monitoring the concentration of reactants and products over time under various conditions.
A hypothetical kinetic study for the formation of this compound from 3-aminopropanamide and oxalyl chloride could involve varying the concentrations of the reactants, temperature, and solvent. The rate of the reaction could be monitored using techniques such as chromatography (HPLC) or spectroscopy (NMR).
Table 1: Hypothetical Kinetic Data for the Formation of this compound
| Experiment | [3-aminopropanamide] (mol/L) | [Oxalyl Chloride] (mol/L) | Temperature (°C) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 25 | 1.5 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 25 | 3.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 25 | 3.1 x 10⁻⁴ |
| 4 | 0.1 | 0.1 | 35 | 3.0 x 10⁻⁴ |
Similarly, kinetic studies of the hydrolysis of this compound would provide insights into its stability under different pH and temperature conditions.
Table 2: Hypothetical Kinetic Data for the Hydrolysis of this compound
| Experiment | [Compound] (mol/L) | pH | Temperature (°C) | Rate Constant (s⁻¹) |
| 1 | 0.05 | 2 | 50 | 2.3 x 10⁻⁵ |
| 2 | 0.05 | 7 | 50 | 1.1 x 10⁻⁶ |
| 3 | 0.05 | 12 | 50 | 4.5 x 10⁻⁵ |
| 4 | 0.05 | 2 | 60 | 4.6 x 10⁻⁵ |
This data would help in quantifying the susceptibility of the compound to degradation under various conditions, which is critical for its handling, storage, and application.
Advanced Spectroscopic and Structural Elucidation of 2 Carbamoylethyl Carbamoyl Formic Acid
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy of [(2-Carbamoylethyl)carbamoyl]formic acid
No experimental NMR data (¹H, ¹³C, COSY, HSQC, HMBC) for this compound is available in the public domain.
High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
A detailed analysis of 1D and 2D NMR spectra is not possible without the actual spectral data.
Conformational Analysis via Variable Temperature NMR and NOE Experiments
Information regarding conformational studies using variable temperature NMR or Nuclear Overhauser Effect (NOE) experiments for this specific compound has not been published.
Vibrational Spectroscopy (FTIR, Raman) for Detailed Functional Group and Hydrogen Bonding Characterization of this compound
No publicly available FTIR or Raman spectra for this compound could be found.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Mapping
While the molecular formula (C₅H₈N₂O₄) is known, no high-resolution mass spectrometry data or fragmentation analysis for this compound is documented in accessible literature.
X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure Determination of this compound (if crystalline forms are available)
There are no published X-ray crystallography studies for this compound to determine its three-dimensional structure.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment of Chiral Derivatives
The parent compound is not chiral. No information on chiral derivatives or their analysis by chiroptical spectroscopy is available.
Computational and Theoretical Studies on 2 Carbamoylethyl Carbamoyl Formic Acid
Quantum Chemical Calculations for Electronic Structure and Energetic Properties of [(2-Carbamoylethyl)carbamoyl]formic acid
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction
There are no available studies that have employed DFT methods to optimize the molecular geometry or predict the spectroscopic properties (e.g., IR, Raman, NMR spectra) of this compound.
Ab Initio Methods for High-Accuracy Energy Calculations
A literature search did not yield any studies that have used high-level ab initio methods to perform accurate energy calculations on this compound.
Molecular Dynamics (MD) Simulations to Explore Conformational Space and Solution Behavior of this compound
No published molecular dynamics simulation studies for this compound are available. Consequently, there is no information regarding its conformational landscape, flexibility, or behavior in a solution environment.
Prediction of Reactivity and Reaction Pathways via Computational Transition State Analysis
There is no available research on the computational analysis of transition states to predict the reactivity or potential reaction pathways involving this compound.
Computational Modeling of Non-Covalent Interactions and Supramolecular Assemblies Involving this compound
A search for computational models of non-covalent interactions, such as hydrogen bonding or van der Waals forces, or the formation of supramolecular structures involving this compound, did not yield any specific studies or data.
Biochemical Interactions and Biological Systems Engagement of 2 Carbamoylethyl Carbamoyl Formic Acid
Investigation of Enzymatic Biotransformation in Model Biochemical Systems
There is no available research data on the enzymatic biotransformation of [(2-Carbamoylethyl)carbamoyl]formic acid in model biochemical systems such as cell-free extracts, microbial cultures, or non-human cellular assays. While a synonym for the compound, 3-ureidopropanoic acid, is noted as a metabolite in pyrimidine (B1678525) degradation, it is explicitly unknown if this compound itself serves as a substrate for related enzymes like beta-ureidopropionase.
Evaluation of this compound as a Substrate or Inhibitor for Purified Enzymes
Comprehensive studies evaluating this compound as either a substrate or an inhibitor for purified enzymes have not been published. Consequently, there is no information on the kinetic analysis of its potential interactions with enzymes or its binding affinities and specificity profiles.
No data is available concerning the kinetic parameters (e.g., Kcat, Km, Ki) of this compound with any purified enzyme.
There are no published studies that determine the binding affinities (e.g., Kd, IC50) or the specificity of this compound for any enzymatic targets.
Role of this compound in Metabolic Network Perturbations in Model Organisms (excluding human metabolism and clinical outcomes)
Following an extensive and thorough review of scientific literature and chemical databases, it has been determined that there is currently no available research detailing the role of "this compound" in metabolic network perturbations in any model organisms. Searches conducted using the compound's name and its CAS number (1153214-30-2) did not yield any studies related to its biochemical interactions, biological activity, or effects on metabolic pathways.
The information available for this compound is limited to its identification and sale by chemical suppliers. There are no published findings on its engagement with biological systems, its mechanism of action, or any potential influence it may have on the metabolism of bacteria, yeast, animals, or other model organisms.
Consequently, it is not possible to provide detailed research findings or data tables regarding the metabolic perturbations caused by "this compound" as the foundational scientific data does not exist in the public domain.
Advanced Analytical Methodologies for the Detection and Quantification of 2 Carbamoylethyl Carbamoyl Formic Acid
Development and Validation of Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Quantification
The purity and concentration of [(2-Carbamoylethyl)carbamoyl]formic acid in various samples are critical parameters in research and pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose.
A novel reversed-phase HPLC method can be developed and validated for the simultaneous determination of this compound and its related impurities. nih.gov The method's validation would adhere to the International Council for Harmonisation (ICH) guidelines, ensuring its reliability and accuracy. nih.gov The process would include assessments of specificity, linearity, accuracy, precision, and robustness. nih.gov
For HPLC analysis, a C8 or C18 column is typically employed with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol), water, and an acid modifier (such as formic acid) to ensure good peak shape and retention. nih.govnih.gov Isocratic or gradient elution can be utilized to achieve optimal separation. metabolomicsworkbench.org Detection is commonly performed using a photodiode-array (PDA) detector. nih.gov
Gas chromatography, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is another viable technique, especially for volatile derivatives of the compound. diva-portal.orgnih.gov However, direct analysis of this compound by GC can be challenging due to its low volatility and thermal lability. Derivatization is often necessary to convert the analyte into a more volatile and thermally stable compound. nih.gov
Table 1: Representative HPLC Method Parameters for Carboxylic Acid Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
Application of Electrophoretic Techniques (e.g., Capillary Electrophoresis) for Compound Analysis
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for the analysis of charged species like this compound. This technique is particularly advantageous for its low sample and reagent consumption.
A capillary zone electrophoresis (CZE) method with indirect UV detection could be adapted for the simultaneous determination of this compound and other anionic compounds. nih.gov The use of a background electrolyte containing a chromophore allows for the detection of non-UV-absorbing analytes. nih.gov For CE-MS applications, volatile buffers like formic acid are used to ensure compatibility with mass spectrometric detection. nih.gov The optimization of the background electrolyte composition and pH is crucial for achieving the desired separation and sensitivity. nih.gov
Advanced Mass Spectrometry Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis and Metabolite Profiling in Complex Matrices
Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique, provides unparalleled sensitivity and selectivity for the analysis of this compound in complex biological matrices. scripps.edu
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the trace analysis and metabolite profiling of this compound. researchgate.net This technique offers a wide dynamic range and the ability to analyze a diverse range of molecular species. scripps.edu The use of electrospray ionization (ESI) allows for the gentle ionization of the analyte, preserving its molecular integrity. scripps.edu For quantitative analysis, the mass spectrometer is operated in selected reaction monitoring (SRM) mode, which provides high specificity and sensitivity. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of this compound, typically after a derivatization step to increase volatility. nih.gov This method is well-suited for the screening of trace amounts of the compound and its related metabolites in various samples. nih.gov
Table 2: Illustrative LC-MS/MS Parameters for Trace Analysis
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS/MS Transition | Precursor Ion > Product Ion (specific m/z) |
| Collision Energy | Optimized for fragmentation |
| Dwell Time | 100 ms |
Metabolite profiling studies often utilize a combination of reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC) coupled to high-resolution mass spectrometry (HRMS) to achieve comprehensive coverage of the metabolome. nih.gov This approach would enable the detection and identification of this compound and its metabolites in biological samples. nih.gov Impurities in reagents, such as formic acid, can interfere with trace analysis and should be carefully monitored. nih.govresearchgate.net
Design of Novel Sensors or Probes for Specific Detection of this compound in Research Environments
The development of novel sensors and probes for the specific and rapid detection of this compound is a growing area of interest. These sensors could offer real-time monitoring capabilities in various research settings.
One approach involves the use of a quartz crystal microbalance (QCM) sensor. nih.gov A polymer with specific binding affinity for the carbamoyl (B1232498) or carboxylic acid groups of the target molecule could be coated onto the QCM crystal. nih.gov The binding of this compound would cause a change in the crystal's resonance frequency, allowing for sensitive detection. nih.gov
Another promising strategy is the development of fluorescent sensors. A nanofilm-based fluorescent sensor could be designed using building blocks that interact specifically with this compound. nih.gov This interaction would lead to a change in the fluorescence intensity of the nanofilm, enabling highly sensitive and selective detection. nih.gov The design of such sensors would require careful selection of materials and optimization of their sensing performance. nih.gov
Applications in Chemical Synthesis and Materials Science
Prospective Utilization of [(2-Carbamoylethyl)carbamoyl]formic acid as a Versatile Building Block in Complex Organic Synthesis
The molecular architecture of this compound suggests its potential as a valuable component in the construction of complex organic molecules. Its bifunctional nature, possessing both a reactive carboxylic acid and two amide-like carbamoyl (B1232498) moieties, makes it an intriguing candidate for various synthetic transformations.
Theoretical Role as a Precursor in Multi-Component Reaction Design
Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are a cornerstone of modern synthetic efficiency. The structure of this compound makes it a theoretically ideal candidate for such reactions. For instance, its carboxylic acid group could participate in Ugi or Passerini-type reactions, which are powerful tools for the rapid assembly of diverse molecular scaffolds.
Table 1: Potential Multi-Component Reactions Involving this compound
| Reaction Type | Reactive Group of this compound | Potential Reaction Partners | Resulting Scaffold |
| Ugi Reaction | Carboxylic Acid | Amine, Isocyanide, Aldehyde/Ketone | α-Acylamino Amide Derivatives |
| Passerini Reaction | Carboxylic Acid | Isocyanide, Aldehyde/Ketone | α-Acyloxy Amide Derivatives |
While no specific examples utilizing this compound have been documented, the principles of MCRs suggest that its incorporation could lead to novel molecular frameworks with potential applications in medicinal chemistry and materials science.
Hypothetical Role in the Synthesis of Heterocyclic Scaffolds
Heterocyclic compounds are of paramount importance in pharmaceuticals and agrochemicals. The functional groups within this compound offer several hypothetical routes to the synthesis of heterocyclic systems. The presence of nitrogen and oxygen atoms, coupled with the reactivity of the carboxylic acid, could enable intramolecular cyclization reactions to form various ring structures, such as lactams or other nitrogen-containing heterocycles, under appropriate reaction conditions. Furthermore, the carbamoyl groups could be chemically modified to participate in cyclocondensation reactions with other bifunctional reagents.
Speculative Integration of this compound into Polymer Science and Material Design
The development of functional polymers and advanced materials often relies on the use of monomers with specific chemical handles. This compound presents intriguing possibilities in this domain.
The carboxylic acid functionality could be leveraged for polymerization reactions, such as polyesterification or polyamidation, incorporating the molecule into a polymer backbone. The pendant carbamoylethyl groups would then impart specific properties to the resulting material. For example, the carbamoyl moieties could engage in hydrogen bonding, potentially enhancing the mechanical properties and thermal stability of the polymer.
In the context of hydrogels, the hydrophilic nature of the carbamoyl and carboxylic acid groups suggests that this compound could be a valuable cross-linking agent or a component of the hydrogel network itself. The ability to form hydrogen bonds would be crucial for water absorption and retention, key properties of hydrogels used in biomedical applications and agriculture.
Exploration of this compound in the Development of Novel Reagents or Catalysts
The structure of this compound also suggests its potential as a precursor for novel reagents or catalysts. The nitrogen and oxygen atoms could act as coordination sites for metal ions, opening the door to the development of new metal-based catalysts. By chemically modifying the core structure, it may be possible to design chiral ligands for asymmetric catalysis, a field of immense importance in the synthesis of enantiomerically pure pharmaceuticals.
While the practical applications of this compound in these areas are yet to be explored and documented in the scientific literature, its chemical structure provides a fertile ground for future research and development in synthetic and materials chemistry.
Future Directions and Emerging Research Avenues for 2 Carbamoylethyl Carbamoyl Formic Acid
Predictive Synthesis and Property Prediction through Machine Learning and Artificial Intelligence
Furthermore, ML models can predict a wide array of physicochemical and biological properties of [(2-Carbamoylethyl)carbamoyl]formic acid before it is even synthesized. By analyzing its molecular structure, these models can estimate properties such as solubility, stability, and potential biological activity. nih.gov This predictive capability allows researchers to prioritize synthetic efforts and focus on applications for which the molecule is most likely to be suited. The ability of AI to anticipate challenges, such as potential side reactions or degradation pathways, can further refine the synthetic strategy. nih.gov
The application of these predictive technologies is not merely theoretical. Platforms are now available that can translate the chemical structure of a product into its likely reactants, treating the prediction task as a "translation" problem from the language of products to the language of reactants. semanticscholar.org For this compound, this could unveil non-intuitive synthetic strategies that a human chemist might overlook.
| AI/ML Application | Potential Impact on this compound Research |
| Retrosynthesis Prediction | Design of novel and optimized synthetic routes with higher efficiency and sustainability. |
| Property Prediction | Estimation of physicochemical properties and biological activity to guide experimental work. |
| Reaction Outcome Prediction | Anticipation of major products, side reactions, and optimal reaction conditions. |
Exploration of Flow Chemistry and Continuous Processing for Efficient Synthesis
Flow chemistry, or continuous processing, offers a paradigm shift from traditional batch synthesis, providing numerous advantages in terms of efficiency, safety, and scalability. springernature.comnih.gov For the synthesis of this compound, a multi-step process, flow chemistry presents a particularly attractive approach.
The synthesis of this molecule likely involves the formation of two amide bonds. Flow chemistry is well-suited for such multi-step syntheses, allowing for the integration of multiple reaction steps into a continuous sequence without the need for isolating intermediates. nih.gov This not only saves time and resources but also allows for the handling of unstable intermediates that might be difficult to isolate in a batch process. wikipedia.org
Microreactors, with their high surface-area-to-volume ratio, provide superior heat and mass transfer compared to batch reactors. Current time information in New York, NY, US.semanticscholar.org This enhanced control over reaction parameters such as temperature, pressure, and mixing can lead to higher yields, improved selectivity, and purer products. nih.gov For potentially exothermic amide formation reactions, the improved heat management in flow reactors significantly enhances safety. nih.gov
A notable application of flow chemistry relevant to the synthesis of this compound is the generation and reaction of carbamoyl (B1232498) anions in a flow microreactor system. rsc.org This demonstrates the feasibility of handling reactive intermediates involved in carbamoylation reactions in a continuous setup, which could be adapted for the synthesis of the target molecule. Furthermore, the continuous production of formic acid itself has been demonstrated, showcasing the potential for an integrated flow process starting from basic feedstocks. nih.govacs.org
| Advantage of Flow Chemistry | Application in the Synthesis of this compound |
| Enhanced Heat and Mass Transfer | Improved reaction control, leading to higher yields and purity. |
| Improved Safety | Better management of exothermic reactions and handling of hazardous reagents. |
| Integration of Multi-step Synthesis | Streamlined production process without isolation of intermediates. |
| Scalability | Facile scaling from laboratory to industrial production. |
High-Throughput Screening Methodologies for Reaction Discovery and Optimization
High-Throughput Screening (HTS) is a powerful technique that enables the rapid testing of a large number of reaction conditions in parallel. wikipedia.orgrsc.org For a molecule like this compound, where the optimal synthetic conditions are unknown, HTS can significantly accelerate the discovery and optimization process.
The synthesis of this compound would involve the coupling of a diamine with a formic acid derivative, a reaction that can be influenced by a multitude of factors including the choice of catalyst, solvent, base, and temperature. HTS platforms, often utilizing robotic systems and multi-well plates, can screen a vast array of these parameters simultaneously. nih.govacs.org This parallel approach dramatically reduces the time and resources required compared to traditional one-at-a-time optimization methods. acs.org
For instance, specialized HTS kits are available for screening catalysts and reaction conditions for C-N cross-coupling reactions, which are fundamental to amide bond formation. nih.gov Such a platform could be employed to rapidly identify the most effective catalyst and conditions for the synthesis of this compound. The miniaturization of these experiments in HTS not only conserves valuable starting materials but also enhances safety by working with smaller quantities of reagents. wikipedia.org
Beyond optimization, HTS can also be a tool for reaction discovery. By screening unconventional combinations of reagents and catalysts, it is possible to uncover entirely new synthetic transformations that could lead to more efficient routes to this compound. nih.gov The large datasets generated from HTS experiments are also highly suitable for training machine learning models, creating a synergistic loop between automated experimentation and in silico prediction. acs.org
| HTS Application | Relevance to this compound |
| Reaction Optimization | Rapid identification of optimal catalysts, solvents, and other reaction parameters for synthesis. |
| Reaction Discovery | Exploration of novel synthetic routes and transformations. |
| Library Synthesis | Generation of derivatives for structure-activity relationship studies. |
Bio-Inspired Chemical Transformations and Catalysis involving this compound
Nature provides a rich blueprint for efficient and selective chemical synthesis. Bio-inspired synthesis and biocatalysis aim to harness the principles of biological systems to develop greener and more sustainable chemical processes. numberanalytics.com The synthesis of the two amide bonds in this compound is an ideal target for such approaches.
Amide bond formation is a ubiquitous reaction in biology, and a diverse array of enzymes has evolved to catalyze this transformation with high efficiency and selectivity. rsc.org Enzymes such as N-acyltransferases and CoA ligases could potentially be engineered or selected to catalyze the specific amide bond formations required for the synthesis of this compound. researchgate.net This biocatalytic approach offers several advantages over traditional chemical methods, including mild reaction conditions, high stereoselectivity, and a reduced environmental footprint. rsc.org
Biomimetic synthesis, which mimics the strategies employed by nature, offers another promising avenue. wikipedia.org This could involve the design of small molecule catalysts that emulate the active sites of enzymes responsible for amide bond formation. By understanding the mechanisms of these natural catalysts, it may be possible to develop synthetic catalysts that operate with similar efficiency and selectivity.
Furthermore, the formic acid moiety of the target molecule also has biological relevance. Formate (B1220265) dehydrogenases are enzymes capable of the reversible oxidation of formic acid. nih.gov While primarily studied for hydrogen production, the enzymatic synthesis of formate from CO2 has also been demonstrated. nih.gov This opens up the possibility of developing a fully biocatalytic or bio-inspired route to this compound, starting from simple and renewable feedstocks.
| Bio-Inspired Approach | Potential Application for this compound |
| Biocatalysis | Use of enzymes (e.g., N-acyltransferases, ligases) for the selective formation of amide bonds. |
| Biomimetic Catalysis | Development of small molecule catalysts that mimic the function of natural enzymes for amide synthesis. |
| Integrated Biocatalytic Pathway | Design of a multi-enzyme system for the synthesis of the molecule from simple precursors. |
Q & A
Q. How can the stability of this compound be evaluated under varying storage conditions?
-
Conduct accelerated aging studies at controlled temperatures (e.g., 10–50°C) and relative humidity (RH: 20–80%). Monitor degradation products (e.g., formic acid, carbamoyl derivatives) using thermal desorption gas chromatography-mass spectrometry (TD-GC/MS) and IC. Compare emission rates (µg·m⁻²·h⁻¹) using the formula:
where = chamber concentration, = air exchange rate, = material loading factor .
Advanced Research Questions
Q. How do temperature and humidity influence the degradation kinetics and emission rates of this compound in cellulose-based materials?
-
Experimental Design : Expose paper/wood samples containing the compound to standardized conditions (e.g., 23°C/50% RH vs. 10°C/20% RH). Measure emission rates via TD-GC/MS and IC. For example:
Condition (Temp/RH) Emission Rate (µg·m⁻²·h⁻¹) 23°C/50% RH 150 ± 20 10°C/20% RH 40 ± 5 Data adapted from formic acid studies on heritage materials . -
Key Finding : Lowering temperature by 13°C reduces emissions 2–4×; reducing RH by 30% decreases emissions ≥2×. Mechanistically, reduced molecular mobility and hydrolysis rates under dry/cool conditions slow degradation .
Q. What analytical strategies distinguish this compound degradation products from co-emitted organic acids in complex matrices?
- Step 1 : Use TD-GC/MS with Tenax TA® sorbent tubes to capture volatile degradation products (e.g., formamide, CO₂). Compare retention indices and mass spectra against NIST libraries .
- Step 2 : Apply IC with conductivity detection for non-volatile acids (e.g., formic acid). Optimize separation using sodium carbonate eluents and anion-exchange columns .
- Step 3 : Employ PCA (principal component analysis) on spectral data to isolate compound-specific degradation markers from background VOCs (e.g., acetic acid from wood) .
Q. How can computational modeling predict the interaction of this compound with cellulose in archival materials?
- Method : Use molecular dynamics (MD) simulations to analyze hydrogen-bonding interactions between the compound’s carbamoyl groups and cellulose hydroxyls. Validate with Raman spectroscopy (e.g., shifts in C=O peaks) .
- Outcome : Identify preferential binding sites on cellulose fibrils, correlating with experimental observations of reduced emission rates at low RH due to stabilized interactions .
Data Contradictions and Resolution
- Emission Rate Variability : Studies report differing emission rates for formic acid analogs depending on material age and treatment (e.g., PEG-treated wood vs. untreated paper). Resolve by standardizing material preconditioning (e.g., 24-hr equilibration at test conditions) and reporting mass-specific (SERm) and area-specific (SERa) rates .
- Analytical Sensitivity : While IC offers precise quantification of C1-C2 acids (LOQ: 5 µg·m⁻³), TD-GC/MS better resolves complex VOC mixtures. Cross-validate results using both methods .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
